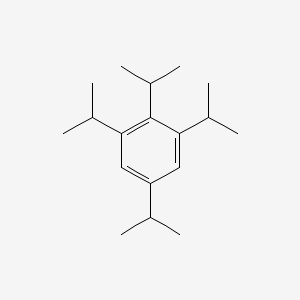

1,2,3,5-Tetraisopropylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

29040-93-5 |

|---|---|

Molecular Formula |

C18H30 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1,2,3,5-tetra(propan-2-yl)benzene |

InChI |

InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |

InChI Key |

QFVQBSPZFKZLCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Kinetic vs. Thermodynamic Control in Benzene Alkylation

Introduction: Navigating Reaction Pathways in Aromatic Substitution

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The regioselectivity of electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation of benzene and its derivatives, is a classic yet persistently relevant challenge in organic synthesis. The ability to dictate the position of substitution on an aromatic ring is often the deciding factor in the successful synthesis of a target molecule. This guide delves into the core principles of kinetic and thermodynamic control, using the alkylation of benzene as a central case study to illustrate how reaction conditions can be manipulated to favor one product over another. Understanding and applying these principles is not merely an academic exercise but a critical tool for the rational design of synthetic routes to complex molecules, including active pharmaceutical ingredients.

I. Fundamental Principles: The Duality of Reaction Control

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products is governed by two fundamental types of control: kinetic and thermodynamic.[1]

A. Kinetic Control: The Path of Least Resistance

Under kinetic control, the major product is the one that is formed the fastest.[2] This product arises from the reaction pathway with the lowest activation energy (Ea). Kinetically controlled reactions are typically conducted at low temperatures and for short reaction times.[3] These conditions provide enough energy for the reactants to overcome the lowest energy barrier but are insufficient to allow for the reversal of the reaction or for the system to reach equilibrium. The product distribution in a kinetically controlled reaction reflects the relative rates of formation of the possible products.

B. Thermodynamic Control: The Pursuit of Stability

Under thermodynamic control, the major product is the most stable one, irrespective of how fast it is formed.[1] This product has the lowest Gibbs free energy (G). Thermodynamically controlled reactions are favored by higher temperatures and longer reaction times, which allow the system to reach equilibrium.[3] Under these conditions, even if a less stable (kinetic) product is formed initially, the reversibility of the reaction allows it to revert to the starting materials or an intermediate and then proceed down the pathway leading to the more stable (thermodynamic) product. The final product ratio is determined by the relative stabilities of the products.

Visualizing the Concepts: A Reaction Coordinate Diagram

The interplay between kinetic and thermodynamic control can be visualized using a reaction coordinate diagram.

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

In this diagram, the kinetic product is formed via a lower activation energy barrier (ΔG‡ (kinetic)) but results in a less stable product. The thermodynamic product has a higher activation energy barrier (ΔG‡ (thermodynamic)) but is more stable (lower in overall energy).

II. Case Study: Alkylation of Toluene

The Friedel-Crafts alkylation of toluene with a methyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classic example that demonstrates the principles of kinetic and thermodynamic control.[4] The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution.

A. The Reaction and Potential Products

The reaction of toluene with chloromethane and AlCl₃ can yield three possible isomers of xylene: ortho-xylene, meta-xylene, and para-xylene.

Under kinetic control (low temperatures), the reaction favors the formation of ortho- and para-xylenes. This is because the carbocation intermediate leading to these products is stabilized by the electron-donating methyl group through resonance and inductive effects, thus lowering the activation energy for their formation.

Under thermodynamic control (higher temperatures), the major product is meta-xylene.[1] While its formation has a higher activation energy, meta-xylene is the most thermodynamically stable of the three isomers due to reduced steric hindrance between the methyl groups. At elevated temperatures, the Friedel-Crafts alkylation becomes reversible, allowing for the isomerization of the initially formed ortho- and para-xylenes to the more stable meta-isomer.[5]

B. The Isomerization Mechanism

The isomerization of xylenes under Friedel-Crafts conditions is believed to proceed through a series of protonation and deprotonation steps, or via intermolecular methyl group migrations involving a transalkylation mechanism. This allows the less stable ortho and para isomers to rearrange to the more stable meta isomer until thermodynamic equilibrium is reached.

III. Experimental Protocols

The following protocols provide a framework for demonstrating kinetic and thermodynamic control in the methylation of toluene.

A. Experiment 1: Kinetic Control of Toluene Methylation

Objective: To synthesize xylenes from toluene under conditions that favor the formation of the kinetically controlled products (ortho- and para-xylenes).

Materials:

-

Toluene (anhydrous)

-

Chloromethane (condensed as a liquid or from a lecture bottle)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice-salt bath

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (charged with dry ice/acetone), and a gas inlet tube.

-

Drying tube (CaCl₂)

Procedure:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

To the three-necked flask, add anhydrous toluene (e.g., 0.1 mol) and anhydrous dichloromethane (e.g., 50 mL).

-

Cool the flask to -10 °C to 0 °C using an ice-salt bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.02 mol) to the stirred solution.

-

Slowly bubble chloromethane gas through the solution or add condensed liquid chloromethane dropwise over 30 minutes, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.

-

Quench the reaction by slowly pouring the cold reaction mixture onto crushed ice containing a small amount of concentrated HCl.

-

Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Analyze the product mixture by GC-MS to determine the isomer distribution.

B. Experiment 2: Thermodynamic Control of Toluene Methylation

Objective: To synthesize xylenes from toluene under conditions that favor the formation of the thermodynamically controlled product (meta-xylene).

Materials:

-

Toluene (anhydrous)

-

Chloromethane

-

Aluminum chloride (anhydrous)

-

Heating mantle with a temperature controller

-

Reflux condenser

Procedure:

-

Set up a reflux apparatus in a fume hood with a three-necked flask, magnetic stirrer, and reflux condenser protected by a drying tube.

-

To the flask, add anhydrous toluene (e.g., 0.1 mol) and anhydrous aluminum chloride (e.g., 0.05 mol).

-

Slowly bubble chloromethane gas through the stirred mixture at room temperature. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and then quench it by slowly pouring it onto crushed ice with concentrated HCl.

-

Follow the same workup procedure as in Experiment 1 (separation, washing, drying, and solvent removal).

-

Analyze the product mixture by GC-MS to determine the isomer distribution.

IV. Data Presentation and Analysis

The expected product distributions from the two experiments are summarized in the table below.

| Control Condition | Temperature | ortho-Xylene (%) | meta-Xylene (%) | para-Xylene (%) |

| Kinetic | Sub-zero (°C) | ~54 | ~17 | ~29 |

| Thermodynamic | Room Temp. / Reflux | ~3 | ~69 | ~28 |

Note: These are approximate values and can vary based on specific reaction conditions.[1]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of the xylene isomers can be performed using GC-MS.[6]

-

GC Column: A capillary column suitable for separating aromatic isomers, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Mode: Full scan.

-

The isomers can be identified by their retention times and mass spectra, and the relative peak areas can be used to determine the product distribution.

V. Visualization of Mechanisms and Workflows

A. General Mechanism of Friedel-Crafts Alkylation

Caption: General mechanism of Friedel-Crafts alkylation.

B. Experimental Workflow

Caption: A generalized experimental workflow for Friedel-Crafts alkylation.

VI. Conclusion

The Friedel-Crafts alkylation of benzene and its derivatives serves as an excellent platform for understanding the critical concepts of kinetic and thermodynamic control. By carefully manipulating reaction conditions, particularly temperature and reaction time, chemists can selectively favor the formation of either the fastest-formed product or the most stable product. This level of control is indispensable in the synthesis of fine chemicals and pharmaceuticals, where specific isomers are often required for biological activity. The principles discussed in this guide provide a foundational understanding for the rational design and optimization of synthetic routes, enabling researchers to navigate complex reaction landscapes and achieve their desired molecular targets with greater precision and efficiency.

VII. References

-

Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). [Link]

-

Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

-

Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Chemistry Stack Exchange. (2013, July 22). How does toluene react at higher temperatures and why?[Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Xylene. [Link]

Sources

- 1. sciencemaniachem.com [sciencemaniachem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. beyondbenign.org [beyondbenign.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Conformational analysis of 1,2,3,5-substituted arenes

Executive Summary

The 1,2,3,5-substituted arene scaffold represents a unique "privileged structure" in medicinal chemistry, distinct from the more common 1,4- or 1,3,5-substitution patterns. Its value lies in the "1,2,3-buttressing effect," which creates a highly congested steric environment that restricts bond rotation, coupled with a distal 5-position that remains electronically coupled but sterically accessible. This guide provides a rigorous technical framework for analyzing the conformational dynamics of this motif, focusing on rotational barriers, atropisomerism, and its application in locking bioactive conformations for high-affinity ligand design.

Structural Fundamentals: The Buttressing Effect

The defining feature of the 1,2,3,5-motif is the Vicinal Trisubstitution Buttressing Effect . Unlike isolated substituents, the central group (position 2) in a 1,2,3-array is "buttressed" by its neighbors (1 and 3), significantly raising the energy penalty for in-plane rotation.

Steric Mechanics

-

The 1,2,3-Core: Substituents at positions 1 and 3 force the substituent at position 2 out of planarity to relieve steric strain (A-strain). This often locks the C2-substituent into a perpendicular conformation relative to the aromatic plane.

-

The 5-Position Vector: The substituent at position 5 is sterically isolated from the 1,2,3-cluster. This allows for independent optimization of solubility or metabolic stability without perturbing the conformational lock established by the 1,2,3-core.

Quantitative Steric Parameters

The rotational barrier (

| Substituent Pattern | Rotational Barrier ( | Conformation Preference |

| 1,3-Disubstituted | Low (< 5 kcal/mol) | Planar / Freely Rotating |

| 1,2,3-Trisubstituted | High (15–30+ kcal/mol) | Perpendicular / Atropisomeric |

| 1,2,3,5-Tetrasubstituted | High (15–30+ kcal/mol) | Perpendicular + Distal Electronic Modulation |

Computational Methodologies

Accurate prediction of conformational preferences in these crowded systems requires density functional theory (DFT) methods that account for non-covalent interactions (dispersion).

Recommended Level of Theory

-

Functional:

B97X-D or M06-2X. These functionals include dispersion corrections critical for modeling the "clash" between the buttressing groups. -

Basis Set: 6-311+G(d,p) or def2-TZVP. Diffuse functions are essential for capturing the electron density deformation in the crowded 1,2,3-region.

-

Solvation: IEFPCM (Implicit Solvation) in water or DMSO to mimic physiological or assay conditions.

Workflow: Rotational Barrier Scanning

-

Global Minimum Search: Perform a conformational search (e.g., Monte Carlo) to find the low-energy basins.

-

Relaxed Potential Energy Surface (PES) Scan: Rotate the dihedral angle of the C2-substituent in

increments. -

Transition State (TS) Optimization: Locate the TS (saddle point) corresponding to the maximum energy on the PES scan.

-

Frequency Calculation: Confirm the TS has exactly one imaginary frequency corresponding to the rotational mode.

Caption: Computational workflow for determining rotational barriers in sterically congested arenes.

Experimental Characterization

Computational predictions must be validated using Variable Temperature NMR (VT-NMR) and X-ray crystallography.

VT-NMR Protocol

In 1,2,3,5-substituted systems, the signals for the 1- and 3-substituents (if identical) or the protons at C4 and C6 will appear as distinct signals at low temperatures if rotation is slow on the NMR timescale.

-

Step 1: Acquire

H NMR at 298 K. If signals are broad, the molecule is likely near the coalescence temperature ( -

Step 2: Cool the sample (e.g., to 233 K). If the broad peak splits into two sharp peaks, rotation has been "frozen" out.

-

Step 3: Heat the sample (e.g., to 350 K). If the broad peak sharpens into a single peak, rotation is fast.

-

Calculation: Use the coalescence temperature (

) and the frequency separation (

X-Ray Crystallography

Small molecule X-ray diffraction provides the definitive "snapshot" of the ground-state conformation. For 1,2,3,5-arenes, look for:

-

Dihedral Angles: Deviation of the C2-substituent from

or -

Bond Length Deformation: Lengthening of the C1-C2 and C2-C3 bonds due to steric repulsion.

Atropisomerism & Chirality

When the rotational barrier exceeds ~20 kcal/mol, the 1,2,3,5-substituted arene can exist as separable atropisomers (axial chirality).

-

Class 1 (Unstable):

seconds. Rapidly interconverting. Useful for "induced fit" binding. -

Class 2 (Semi-stable):

from minutes to days. Dangerous for drug development due to potential for in vivo racemization. -

Class 3 (Stable):

years. Can be developed as single-isomer drugs.

Design Strategy: To convert a Class 1 scaffold to Class 3, increase the size of the "buttressing" groups at positions 1 and 3 (e.g., Me

Case Studies in Drug Design

Case Study A: GluK1/GluK2 Antagonists (Indole Core)

-

Context: 1,2,3,5-tetrasubstituted indoles were designed as non-competitive antagonists for kainate receptors.[1]

-

Mechanism: The 1,2,3-substitution pattern on the indole ring (analogous to the benzene motif) created a rigid, propeller-like shape. The "buttressing" of the C2-phenyl group by the C1- and C3-substituents locked the phenyl ring perpendicular to the indole plane.

-

Outcome: This pre-organized conformation minimized the entropy loss upon binding, leading to high-affinity antagonists (

in low

Case Study B: Matriptase Inhibitors (Benzene Core)

-

Context: Matriptase is a serine protease target for cancer.[2]

-

Mechanism: Researchers utilized a 1,3,5-trisubstituted benzene core.[2] While not strictly 1,2,3,5, the introduction of a substituent at the 2-position (creating the 1,2,3,5 pattern) was analyzed to restrict the rotation of the benzamidine moiety.

-

Insight: The "1,2,3" motif acts as a "conformational lock." By placing the amidine warhead at position 2 and buttressing it with alkyl groups at 1 and 3, the warhead is forced into a specific vector, improving selectivity against related proteases [2].

Caption: Decision matrix for developing 1,2,3,5-substituted arenes based on rotational stability.

References

-

Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. Source: PubMed Central (PMC) URL:[Link]

-

Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy. Source: Bioorganic & Medicinal Chemistry URL:[Link]

-

Atropisomerism in the Pharmaceutically Relevant Realm. Source: Accounts of Chemical Research URL:[Link]

-

Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy. Source: Bentham Science URL:[Link]

Sources

- 1. Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Challenge of Polyalkylation in Friedel-Crafts Chemistry: A Historical and Technical Guide to Control Strategies

Abstract

The Friedel-Crafts reaction, a cornerstone of organic synthesis for nearly 150 years, provides a powerful method for forging carbon-carbon bonds to aromatic rings. However, from its very inception, the alkylation variant has been plagued by a persistent side reaction: polyalkylation. This phenomenon, wherein multiple alkyl groups are added to the aromatic substrate, often diminishes the yield of the desired mono-alkylated product and complicates purification. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the history of Friedel-Crafts polyalkylation of benzene. It traces the evolution of our understanding of this vexing issue, from early phenomenological observations to the sophisticated catalyst design and process control strategies employed today. By examining the causality behind experimental choices throughout history, this guide offers field-proven insights into mastering this fundamental transformation.

Part 1: The Dawn of an Era: The Discovery of the Friedel-Crafts Reaction and the Emergence of the Polyalkylation Problem

The Landmark Discovery by Friedel and Crafts (1877)

In 1877, French chemist Charles Friedel and his American collaborator, James Mason Crafts, reported a versatile new method for the preparation of alkylated and acylated aromatic compounds.[1][2] Their eponymous reaction, which utilized a Lewis acid catalyst—typically anhydrous aluminum chloride (AlCl₃)—to effect the substitution of an aromatic proton with an alkyl or acyl group, was a watershed moment in synthetic organic chemistry.[3] It provided a direct and efficient route to a vast array of substituted aromatics, which were previously difficult to access. The reaction's broad scope and utility quickly cemented its place as a fundamental tool in the synthetic chemist's arsenal, with applications ranging from the synthesis of simple alkylbenzenes to complex dyes and pharmaceuticals.[3]

The Inherent Flaw: Understanding the Mechanism of Polyalkylation

Despite its immense utility, the Friedel-Crafts alkylation was quickly found to have several significant limitations, the most prominent of which was the tendency for the reaction to proceed beyond the desired mono-substitution, leading to the formation of di-, tri-, and even higher alkylated products.[4] This phenomenon, known as polyalkylation, arises from the very nature of the reaction's mechanism.

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the alkyl halide to generate a carbocation or a carbocation-like species, which then acts as the electrophile.[5] The aromatic ring, acting as a nucleophile, attacks this electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or a σ-complex.[6] Deprotonation of this intermediate restores aromaticity and yields the alkylated product.

The critical issue is that the newly introduced alkyl group is an activating group. It is an electron-donating group that increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards further electrophilic attack than the starting material.[7] Consequently, the mono-alkylated product can compete with the starting material for the alkylating agent, leading to a cascade of alkylation events.

Caption: The polyalkylation cascade in Friedel-Crafts reactions.

Early Attempts at Control: The "Excess Benzene" Strategy

In the early days of Friedel-Crafts chemistry, control over polyalkylation was largely empirical. One of the simplest and most enduring strategies to minimize this side reaction is to use a large excess of the aromatic substrate.[8] This approach relies on the principles of stoichiometry and reaction kinetics. By ensuring that the concentration of the starting aromatic compound is significantly higher than that of the alkylating agent, the probability of the electrophile encountering an unreacted benzene molecule is much greater than its probability of encountering a more reactive mono-alkylated product.

While effective to a degree, this method has significant practical and economic drawbacks, particularly on an industrial scale. The need to handle and recycle large volumes of the excess aromatic reactant increases process costs and complexity.

Part 2: The Age of Mechanistic Insight: Carbocation Chemistry and the Quest for Selectivity

The Contributions of George A. Olah: A Paradigm Shift

A deeper, more rational approach to controlling Friedel-Crafts reactions became possible with a more profound understanding of the reaction's intermediates. The groundbreaking work of George A. Olah, for which he was awarded the Nobel Prize in Chemistry in 1994, revolutionized the field of carbocation chemistry. Olah developed superacidic media (e.g., SbF₅ in "magic acid") in which carbocations could be generated and observed directly by techniques such as NMR spectroscopy.[6][9] This work provided incontrovertible evidence for the existence of carbocations as discrete intermediates in Friedel-Crafts reactions and allowed for the detailed study of their structure, stability, and reactivity.[10]

Olah's meticulous studies revealed the complex interplay between the alkylating agent, the catalyst, and the solvent in determining the course of the reaction. He demonstrated that the nature of the electrophilic species could range from a "free" carbocation to a polarized donor-acceptor complex, and that this could be influenced by the reaction conditions. This deeper mechanistic understanding laid the groundwork for the development of more selective and controllable Friedel-Crafts alkylation procedures.

Taming the Carbocation: Strategies Beyond Stoichiometry

Armed with a more sophisticated understanding of the reaction mechanism, chemists began to develop more nuanced strategies for controlling polyalkylation that went beyond simply manipulating reactant ratios.

The choice of Lewis acid catalyst is paramount in controlling the selectivity of a Friedel-Crafts alkylation. The reactivity of the catalyst directly influences the concentration and reactivity of the electrophile.

-

Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts are highly active and tend to generate highly reactive electrophiles, which can lead to a loss of selectivity and an increase in polyalkylation.

-

Milder Lewis Acids (e.g., BF₃, ZnCl₂, SnCl₄): By using a less active catalyst, the rate of the initial alkylation can be moderated, which in turn can reduce the extent of subsequent alkylations. The choice of a milder catalyst often represents a trade-off between reactivity and selectivity.

| Lewis Acid Catalyst | Relative Activity | Propensity for Polyalkylation |

| AlCl₃ | Very High | High |

| FeCl₃ | High | High |

| SbCl₅ | High | High |

| SnCl₄ | Moderate | Moderate |

| BF₃ | Moderate | Moderate to Low |

| ZnCl₂ | Low | Low |

Fine-tuning the reaction conditions is another critical aspect of controlling polyalkylation.

-

Temperature: Friedel-Crafts alkylations are often exothermic. Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity. Lower temperatures generally favor the kinetically controlled product (mono-alkylation) over the thermodynamically more stable, but often less desirable, poly-alkylated products.

-

Solvent: The choice of solvent can influence the activity of the Lewis acid catalyst. Solvents that can coordinate with the catalyst may attenuate its activity, leading to improved selectivity.

-

Reaction Time: Careful monitoring of the reaction progress is essential. Allowing the reaction to proceed for too long, even under otherwise optimized conditions, can lead to the gradual accumulation of polyalkylated byproducts.

Part 3: The Modern Era: Heterogeneous Catalysis and the Pursuit of Greener Chemistry

The latter half of the 20th century and the beginning of the 21st century have witnessed a significant shift in the practice of Friedel-Crafts alkylation, driven by both the need for greater selectivity and the growing importance of green chemistry principles. This has led to the rise of solid acid catalysts.

The Zeolite Revolution

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidic properties, combined with their shape-selective nature, make them highly effective catalysts for Friedel-Crafts alkylations.[11][12] The pore size and channel structure of a zeolite can be tailored to allow entry of the reactants (e.g., benzene and an alkene) while sterically hindering the formation and/or diffusion of the bulkier poly-alkylated products.[13] This "shape selectivity" provides an elegant and highly effective means of controlling the reaction outcome.

Industrial processes for the production of linear alkylbenzenes (LABs), which are key precursors for biodegradable detergents, have largely transitioned from using traditional Lewis acids to zeolite-based catalysts.[14] The UOP Detal™ process is a prime example of a commercially successful technology that leverages the benefits of solid acid catalysis for benzene alkylation.[14]

Caption: Shape selectivity in a zeolite catalyst prevents polyalkylation.

Emerging "Green" Alternatives

The quest for more sustainable and environmentally benign chemical processes continues to drive innovation in catalyst development. A range of other solid acid catalysts have been explored for Friedel-Crafts alkylations, including:

-

Sulfated Zirconia: A highly acidic solid catalyst that can be used under relatively mild conditions.

-

Ion-Exchange Resins (e.g., Nafion): These polymeric materials containing sulfonic acid groups can act as recyclable solid acid catalysts.

-

Graphitic Carbon: Recent research has shown that even simple graphitic carbon can catalyze Friedel-Crafts alkylations, offering a metal-free and inexpensive alternative.

These modern catalysts not only offer improved selectivity but also simplify product workup (as they can be easily filtered off) and are often reusable, which aligns with the principles of green chemistry.

Part 4: Experimental Protocols and Methodologies

To illustrate the historical progression of controlling polyalkylation, the following section provides representative experimental protocols.

Classic Protocol: Polyalkylation of Benzene with tert-Butyl Chloride and AlCl₃

This protocol is designed to demonstrate the formation of polyalkylated products when using a highly active catalyst and a 1:1 molar ratio of reactants.

Objective: To synthesize tert-butylbenzene and observe the formation of di-tert-butylbenzene.

Materials:

-

Benzene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous powder)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube

-

Ice bath

Procedure:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 50 mL of anhydrous benzene and 10 g of anhydrous aluminum chloride.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add 10 mL of tert-butyl chloride to the stirred mixture over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of tert-butylbenzene to di-tert-butylbenzene.

Expected Results: The product mixture will contain a significant amount of di-tert-butylbenzene, demonstrating the propensity for polyalkylation under these conditions.

Controlled Monoalkylation Protocol using Excess Benzene

This protocol illustrates the classic method for improving the yield of the mono-alkylated product.

Procedure:

-

Follow the procedure outlined in 4.1, but use 150 mL of anhydrous benzene (a large excess) and the same amounts of tert-butyl chloride and aluminum chloride.

-

Analyze the product mixture by GC-MS.

Expected Results: The ratio of tert-butylbenzene to di-tert-butylbenzene will be significantly higher compared to the protocol in 4.1, showcasing the effectiveness of using an excess of the aromatic substrate.

Conclusion and Future Outlook

The history of Friedel-Crafts polyalkylation is a compelling narrative of the evolution of chemical synthesis, from empirical art to a science guided by deep mechanistic understanding. The initial struggle with this inherent side reaction has spurred decades of research, leading to the development of sophisticated strategies for its control. The journey from simply using an excess of benzene to the rational design of shape-selective zeolite catalysts underscores the power of fundamental research in solving practical synthetic challenges.

Looking ahead, the focus will undoubtedly remain on the development of even more active, selective, and sustainable catalysts. The application of flow chemistry, with its precise control over reaction parameters, holds great promise for further optimizing Friedel-Crafts alkylations. As the demands for chemical efficiency and environmental compatibility continue to grow, the lessons learned from the long-standing challenge of polyalkylation will continue to inform the future of organic synthesis.

References

-

Olah, G. A. (1995). My search for carbocations and their role in chemistry. Nobel Lecture. [Link]

- Olah, G. A., & Prakash, G. K. S. (2017).

- Olah, G. A. (1973). Carbocations and Electrophilic Reactions. Angewandte Chemie International Edition in English, 12(3), 173-212.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. (Suite). Comptes Rendus de l'Académie des Sciences, 84, 1450-1454.

- Olah, G. A. (Ed.). (1963).

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.

- Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3, 1-82.

- Ishii, Y., & Yakura, T. (Eds.). (2013). Modern Friedel-Crafts Chemistry. John Wiley & Sons.

- Venuto, P. B. (1994). Organic catalysis over zeolites: a perspective on the constraints and opportunities in the synthesis of large-scale chemicals and intermediates.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Corma, A., & García, H. (2003). Lewis Acids: from conventional homogeneous to green heterogeneous catalysis. Chemical Reviews, 103(11), 4307-4366.

- Choudary, B. M., Sridhar, C., & Sateesh, M. (2004). Green chemistry aspects of Friedel–Crafts acylations and alkylations. Current Opinion in Green and Sustainable Chemistry, 1, 289-295.

- Hölderich, W., Hesse, M., & Näumann, F. (1989). Zeolites: Catalysts for Organic Syntheses. Angewandte Chemie International Edition in English, 28(3), 226-246.

- Farneth, W. E., & Gorte, R. J. (1995). Methods for characterizing acid sites in solid acid catalysts. Chemical Reviews, 95(3), 615-635.

- Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts.

- Weitkamp, J. (2000). Zeolites and catalysis.

- Sereda, G. A., & Rajpara, V. B. (2007). A Greener Alternative to Aluminum Chloride Alkylation of Xylene.

- Csicsery, S. M. (1984). Shape-selective catalysis in zeolites. Zeolites, 4(3), 202-213.

Sources

- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. Friedel-Crafts and related reactions : Olah, George A. (George Andrew), 1927- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. nobelprize.org [nobelprize.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. dc.etsu.edu [dc.etsu.edu]

Methodological & Application

Protocols for kinetic alkylation of 1,3,5-triisopropylbenzene

Executive Summary

This Application Note details the protocol for the kinetic lateral alkylation of 1,3,5-triisopropylbenzene (TIPB). Unlike simple alkylbenzenes, TIPB presents a unique challenge due to the extreme steric hindrance of its aromatic ring and the tertiary nature of its benzylic positions.

While Electrophilic Aromatic Substitution (EAS) on TIPB is thermodynamically limited by steric crowding, lateral lithiation offers a kinetic pathway to functionalize the isopropyl side chains. This protocol utilizes the n-Butyllithium/TMEDA complex to effect kinetic deprotonation at the benzylic (

Mechanistic Principles

Steric vs. Electronic Control

The 1,3,5-triisopropylbenzene substrate is characterized by:

-

Electron Richness: Three alkyl groups activate the ring.

-

Steric Shielding: The bulky isopropyl groups effectively block the ring positions (2, 4, 6) from attack by large reagents.

-

Benzylic Acidity: The benzylic proton is tertiary. While sterically hindered, its pKa (~41-42) renders it accessible to strong bases, provided the base is sufficiently reactive and small enough to approach.

The Role of the Kinetic Base (n-BuLi/TMEDA)

Standard n-Butyllithium exists as hexamers in hydrocarbon solvents, reacting sluggishly. The addition of

-

Deaggregation: TMEDA breaks n-BuLi hexamers into reactive dimers or monomers.

-

Chelation: It coordinates the lithium cation, increasing the basicity of the butyl anion.

-

Kinetic Selectivity: This highly reactive complex performs rapid lateral metallation (removal of a benzylic proton) faster than the thermodynamically competing processes or decomposition.

Figure 1: Reaction Pathway

Caption: Kinetic pathway for the lateral lithiation and functionalization of TIPB.

Experimental Protocol

Safety Warning: tert-Butyllithium and n-Butyllithium are pyrophoric. TMEDA is toxic and corrosive. All operations must be performed under a strict inert atmosphere (Argon/Nitrogen) using Schlenk lines or a glovebox.

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 1,3,5-Triisopropylbenzene (>98%) | Starting material.[1] |

| Base | n-Butyllithium (1.6 M or 2.5 M in hexanes) | Primary lithiating agent. |

| Ligand | TMEDA (Distilled over CaH | Activator/Deaggregator. |

| Solvent | Anhydrous Hexane or THF | Reaction medium (Hexane preferred for kinetic control). |

| Electrophile | Alkyl Halide, CO | Trapping agent.[3] |

| Vessel | Flame-dried Schlenk flask | Inert environment. |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a rubber septum.

-

Evacuate and backfill with Argon three times.

-

Maintain a positive pressure of Argon throughout the procedure.

Step 2: Substrate Solubilization

-

Add 1,3,5-Triisopropylbenzene (2.04 g, 10.0 mmol) to the flask via syringe.

-

Add anhydrous hexane (50 mL) .

-

Add TMEDA (1.65 mL, 11.0 mmol, 1.1 equiv) .

-

Stir at Room Temperature (RT) for 5 minutes to ensure homogeneity.

Step 3: Kinetic Deprotonation (Metallation)

-

Cool the reaction mixture to 0°C (Ice/Water bath). Note: While -78°C is standard for kinetic control, the steric bulk of TIPB often requires 0°C or even RT for efficient deprotonation, but 0°C is the safer starting point to avoid polymerization.

-

Add n-Butyllithium (1.1 equiv) dropwise over 15 minutes.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the benzylic carbanion.

-

-

Allow the mixture to stir at 0°C for 2–4 hours .

-

Checkpoint: Aliquot quenching with D

O and NMR analysis can verify lithiation extent (look for deuterium incorporation at the benzylic position).

-

Step 4: Electrophilic Trapping (Alkylation)

-

Cool the mixture to -78°C (Dry Ice/Acetone) before adding the electrophile. This minimizes side reactions (e.g., Wurtz coupling).

-

Add the Electrophile (1.2–1.5 equiv) (e.g., Methyl Iodide, neat) dropwise.

-

Exothermic: Watch for temperature spikes.

-

-

Allow the reaction to warm slowly to Room Temperature over 12 hours .

-

Visual Change: The deep color should fade to pale yellow or colorless as the anion is consumed.

Step 5: Workup & Isolation

-

Quench carefully with saturated NH

Cl solution (20 mL) . -

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over MgSO

, and concentrate in vacuo. -

Purify via Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Data Interpretation & Troubleshooting

Expected Results

| Parameter | Outcome | Notes |

| Conversion | 80–95% | Dependent on dryness of TMEDA. |

| Selectivity | >95% Mono-alkylation | Steric bulk prevents di-lithiation under these specific conditions. |

| By-products | Unreacted TIPB, Wurtz coupling dimers | Minimize dimers by keeping temp low during quench. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in TMEDA/Solvent | Redistill TMEDA over CaH |

| No Reaction | Temperature too low for deprotonation | Warm lithiation step to RT or reflux (if using Hexane). |

| Poly-alkylation | Excess Base/Electrophile | Strictly control stoichiometry (1.05-1.1 equiv). |

| Gelling/Precipitation | Insoluble Lithio-species | Switch solvent to THF (allows lower temp, -78°C). |

Figure 2: Workflow Logic

Caption: Operational workflow for the kinetic alkylation protocol.

References

-

Lochmann, L., & Trekoval, J. (1987). "Lithium-potassium exchange in alkyllithium/potassium t-pentoxide systems." Journal of Organometallic Chemistry. Link

-

Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry. Link

-

H. W. Gschwend & H. R. Rodriguez. (1979). "Heteroatom-facilitated lithiations." Organic Reactions.[4][2][5][6][7][8][9][10] Link

-

Faigl, C. J., & Schlosser, M. (1991). "Scope and limitations of the 'LICKOR' superbase." Tetrahedron Letters. Link

-

Smith, K., et al. (2005). "Regioselective lithiation of alkylbenzenes." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

- 1. 1,3,5-Triisopropylbenzene synthesis - chemicalbook [chemicalbook.com]

- 2. baranlab.org [baranlab.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. advancedengineeringscience.com [advancedengineeringscience.com]

- 5. iris.unito.it [iris.unito.it]

- 6. reddit.com [reddit.com]

- 7. Steric effects - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Metal-Catalyzed and Metal-Free Intermolecular Amination of Light Alkanes and Benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metallation of 1,3-bistrifluoromethylbenzene and NN-dimethyl-3,5-bistrifluoromethylaniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Custom synthesis of sterically hindered alkylbenzenes

Application Note: Custom Synthesis of Sterically Hindered Alkylbenzenes

Executive Summary: The Steric Challenge

In medicinal chemistry and materials science, sterically hindered alkylbenzenes (e.g., tert-butyl, adamantyl, and neopentyl arenes) are high-value motifs. They serve as "conformational locks" in drug design, increasing metabolic stability by blocking P450 oxidation sites, and prevent

However, synthesizing these motifs is notoriously difficult due to the "Steric-Electronic Mismatch" :

-

Nucleophilic Stagnation: Bulky nucleophiles (e.g., t-BuMgBr) suffer from slow oxidative addition and rapid

-hydride elimination. -

Electrophilic Rearrangement: Friedel-Crafts alkylations with branched alkyl halides often lead to skeletal rearrangements (e.g., neophyl rearrangement) or uncontrolled polyalkylation.

This guide moves beyond textbook theory to provide three field-proven synthetic workflows that solve these specific failure modes.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate availability and stability. Use the decision tree below to select the optimal pathway.

Figure 1: Synthetic pathway selection based on alkyl donor availability.

Method A: Ni-Catalyzed Reductive Cross-Coupling (The Gold Standard)

Best For: Coupling tertiary alkyl halides (t-Bu-Br, 1-Ad-Br) with aryl bromides/iodides.

Mechanism: Radical chain pathway avoiding organometallic intermediates, thus suppressing

Mechanism of Action

Unlike traditional Kumada or Negishi couplings that require pre-formed, unstable organometallics, this method uses a reducing agent (Mn) to cycle Nickel between Ni(0), Ni(I), and Ni(III) states.[1] The tertiary alkyl halide enters the cycle via single-electron transfer (SET), generating a radical that is captured by the Aryl-Ni species.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate A: Aryl Bromide (1.0 equiv)

-

Substrate B: Tertiary Alkyl Bromide (1.5 equiv)

-

Catalyst: NiI

(10 mol%) or NiCl -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10-15 mol%)

-

Reductant: Manganese powder (Mn

) (3.0 equiv) — Must be activated. -

Additives: Pyridine (1.0 equiv) — Crucial for selectivity.

-

Solvent: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMA.

Protocol:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a flame-dried reaction vial with NiI

(10 mol%), dtbbpy (15 mol%), and Mn powder (3.0 equiv). -

Solvent Addition: Add anhydrous DMPU (0.2 M concentration relative to aryl halide). Stir for 10 minutes until the solution turns a deep color (often dark green/black), indicating complex formation.

-

Substrate Addition: Add the Aryl Bromide (1.0 equiv), Tertiary Alkyl Bromide (1.5 equiv), and Pyridine (1.0 equiv) sequentially.

-

Reaction: Seal the vial and stir vigorously at 60 °C for 12–24 hours. Note: Vigorous stirring is essential to keep Mn powder suspended.

-

Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to dissolve excess Mn). Filter through a celite pad. Wash the organic layer with brine, dry over Na

SO -

Purification: Flash column chromatography.

Critical Success Factors:

-

Mn Activation: If using old Mn powder, wash with dilute HCl, then water, acetone, and ether, and dry under vacuum prior to use.

-

Ligand Choice: The bulky dtbbpy ligand prevents catalyst dimerization and promotes the capture of the bulky tertiary radical.

Method B: Dual Ni/Photoredox Decarboxylative Coupling[2][3]

Best For: Late-stage functionalization using abundant carboxylic acids (e.g., adamantane-1-carboxylic acid). Advantage: Operates at room temperature; tolerates moisture better than Method A.

Protocol

Reagents:

-

Substrate A: Aryl Iodide (1.0 equiv)

-

Substrate B: Tertiary Carboxylic Acid (1.5 equiv)

-

Photocatalyst: Ir[dF(CF

)ppy] -

Ni Catalyst: NiCl

•glyme (5 mol%) + dtbbpy (5 mol%) -

Base: Cs

CO -

Solvent: DMF or DMSO (0.05 M)

-

Light Source: Blue LED (450 nm)

Step-by-Step:

-

Prepare a stock solution of the Ni catalyst and ligand in DMF (stir for 10 min).

-

Add Aryl Iodide, Carboxylic Acid, Photocatalyst, and Base to a vial.

-

Add the Ni-catalyst solution.

-

Degas the mixture by sparging with Argon for 15 minutes.

-

Irradiate with Blue LED (fan cooling to maintain RT) for 24-48 hours.

-

Purification: Standard aqueous workup and chromatography.

Method C: Modified Friedel-Crafts (The "Clean" Classic)

Best For: Synthesis of 1-Aryl-Adamantanes or Trityl-benzenes. Restriction: Only works for alkyl groups that form non-rearrangeable tertiary carbocations. Do not use for neopentyl or acyclic tertiary systems (high risk of isomerization).

Protocol (1-Phenyladamantane Synthesis):

-

Reactants: 1-Bromoadamantane (10 mmol) dissolved in dry Benzene (50 mL - acts as solvent and reactant).

-

Catalyst: Anhydrous AlCl

(1.2 equiv) or TfOH (Catalytic). -

Procedure:

-

Cool the benzene solution to 0 °C.

-

Add AlCl

portion-wise over 20 minutes. -

Allow to warm to Room Temperature. Stir for 4 hours.

-

Observation: Evolution of HBr gas indicates reaction progress.

-

-

Quench: Pour slowly onto ice/water.

-

Why this works: The adamantyl cation is rigid. It cannot undergo 1,2-hydride shifts to a more stable form because it is already at the bridgehead of a diamondoid structure.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Mn surface passivation | Add TMSCl (10 mol%) or NaI to activate Mn surface. Ensure stirring is vigorous (1000+ rpm). |

| Reduction of Aryl Halide (Ar-H) | Protodehalogenation | Ensure solvents are strictly anhydrous. Increase concentration of Alkyl Halide. |

| Isomerization (Method C) | Carbocation rearrangement | Switch to Method A. Friedel-Crafts is thermodynamically controlled and will always seek the most stable cation, even if it requires skeletal rearrangement. |

| Homocoupling (Ar-Ar) | Slow oxidative addition | Switch from Aryl Bromide to Aryl Iodide. Increase Ligand:Ni ratio to 2:1. |

References

-

Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Everson, D. A., Shrestha, R., & Weix, D. J.[1] (2010).[1][2] Journal of the American Chemical Society.[3] Foundational paper establishing the Ni/Mn reductive protocol.

-

Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides. Yu, Y., et al. (Gong Group) (2012). Journal of the American Chemical Society.[3] Specific protocol for tertiary alkyl halides using pyridine additive.

-

Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling. Zuo, Z., et al. (MacMillan Group) (2014). Science. Dual catalysis approach for carboxylic acids.

-

Friedel-Crafts Alkylation with 1-Bromoadamantane. Newman, H. (1972).[4][5] Synthesis. Classic protocol for adamantylation.

Sources

Application Note: Low-Temperature Friedel-Crafts Alkylation Procedures

Executive Summary

The Friedel-Crafts (FC) alkylation is a cornerstone of C–C bond formation in medicinal chemistry. However, classical protocols utilizing strong Lewis acids (e.g.,

This Application Note details Low-Temperature (-78°C to -20°C) Methodologies designed to impose kinetic control. By suppressing thermodynamic equilibration, researchers can achieve high regio- and enantioselectivity critical for drug development. We present two validated protocols: a regioselective alkylation of electron-rich arenes and an asymmetric alkylation of indoles utilizing chiral Lewis acid catalysis.

The Thermodynamics & Kinetics of Cold

Running FC alkylations at cryogenic temperatures serves three mechanistic imperatives:

-

Suppression of Reversibility: At high temperatures, FC alkylation is reversible. The initial kinetic product (often the para-isomer due to sterics) can isomerize to the thermodynamic product (meta-isomer). Low temperature "freezes" the reaction at the kinetic stage.

-

Carbocation Lifetime Management: Lower temperatures stabilize reactive

-complex intermediates, reducing the rate of 1,2-hydride/alkyl shifts that lead to skeletal rearrangements. -

Enantiocontrol: In asymmetric catalysis, the difference in free energy (

) between the competing diastereomeric transition states is often small. Lowering

Diagram 1: Mechanistic Divergence (Kinetic vs. Thermodynamic)

Caption: Kinetic control at low temperature traps the initial substitution product, preventing isomerization seen in thermodynamic regimes.

Critical Parameters & Solvent Systems

Success at low temperatures relies on maintaining solubility and Lewis Acid (LA) activity.

Table 1: Cryogenic Solvent Selection for FC Alkylation

| Solvent | Freezing Pt. | Dielectric Const.[1][2][3] ( | Application Note |

| Dichloromethane (DCM) | -95°C | 8.9 | Standard. Good solubility for organic substrates; non-coordinating to LA. |

| Toluene | -95°C | 2.4 | Non-polar. Use when product precipitates (stopping polyalkylation). |

| Nitromethane | -29°C | 35.9 | Polar. Stabilizes acylium/carbocations. Warning: Freezes at -29°C. |

| 1,2-Dichloroethane | -35°C | 10.4 | Alternative. Higher boiling point than DCM, but limits cryogenic range. |

Lewis Acid Selection[4]

-

Strong (

, -

Mild (

,

Protocol A: Regioselective Kinetic Alkylation

Objective: Alkylation of Anisole with tert-Butyl Chloride to 4-tert-butyl-anisole. Challenge: Prevent ortho-substitution and polyalkylation. Mechanism: Kinetic control favors para-attack due to steric hindrance at the ortho position.

Materials

-

Anisole (10.0 mmol, 1.0 equiv)

-

tert-Butyl Chloride (10.0 mmol, 1.0 equiv)

- (1.0 M in DCM, 10.5 mmol, 1.05 equiv)

-

Anhydrous DCM (50 mL)

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add Anisole and anhydrous DCM under

. Cool the bath to -78°C (Dry Ice/Acetone). -

Lewis Acid Addition (Critical): Add

solution dropwise over 10 minutes via syringe pump.-

Note: The solution will turn deep red/brown (complex formation). Maintain internal temp < -70°C.

-

-

Electrophile Addition: Add tert-Butyl Chloride dissolved in 5 mL DCM dropwise over 20 minutes.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC/GC.

-

Endpoint: Disappearance of halide.

-

-

Quench: Pour the cold reaction mixture directly into a vigorously stirring slurry of ice/water (100 mL).

-

Why: Warming before quenching allows isomerization.

-

-

Workup: Extract with DCM (3x), wash with brine, dry over

, and concentrate.

Protocol B: Asymmetric Indole Alkylation (Pharma Focus)

Objective: Enantioselective C3-alkylation of Indole with Methyl Trifluoropyruvate.

Significance: Generates chiral quaternary centers common in alkaloids and serotonin antagonists.

Catalyst System:

Diagram 2: Asymmetric Workflow

Caption: Workflow for Cu-catalyzed asymmetric alkylation requiring catalyst pre-complexation.

Materials

-

Indole (1.0 equiv)

-

Methyl 3,3,3-trifluoropyruvate (1.2 equiv)

- (10 mol%)

- -Ph-BOX Ligand (11 mol%)

-

Molecular Sieves (4Å, activated)

Step-by-Step Procedure

-

Catalyst Formation: In a glovebox or under Argon, combine

and the BOX ligand in dry DCM. Stir for 1 hour at RT to form the active chiral complex (blue/green solution). -

Drying: Add activated 4Å molecular sieves.

-

Causality: Trace water hydrolyzes the Lewis Acid and lowers ee by enabling a non-catalyzed racemic background reaction.

-

-

Cooling: Transfer vessel to a cryostat set to -78°C .

-

Substrate Addition: Add the Indole followed by the Pyruvate.

-

Incubation: Stir at -78°C for 24 hours.

-

Note: Low temp slows rate significantly; overnight reaction is standard.

-

-

Purification: Filter cold solution through a short pad of silica gel (eluting with

) to remove the copper catalyst immediately.

Troubleshooting & Safety

Table 2: Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield | Catalyst poisoning by moisture. | Flame dry glassware; use fresh molecular sieves; ensure reagents are anhydrous. |

| Low ee (Protocol B) | Background reaction (uncatalyzed). | Lower temperature further; ensure catalyst loading is sufficient (>5 mol%). |

| Polyalkylation | Localized heating during addition. | Use a syringe pump for electrophile addition; ensure vigorous stirring. |

| Frozen Reaction | Solvent freezing. | Check solvent choice. Switch from Benzene/Nitrobenzene to DCM or Toluene/DCM mixtures. |

Safety: Handling

-

Hazard:

reacts violently with moisture, releasing HCl gas. -

Protocol: Always handle in a fume hood. Use glass syringes with Luer-lock tips (plastic degrades). Quench excess

by adding it to ice, never water to acid.

References

-

Friedel-Crafts Alkylation Mechanisms

- Olah, G. A. (1964).

- Mechanistic insight into kinetic vs thermodynamic control.

-

Asymmetric Indole Alkylation (Copper-BOX)

- Evans, D. A., et al. (2001). "Enantioselective Friedel-Crafts Alkylation of Indoles". Journal of the American Chemical Society.

- Seminal paper on Cu(II)

-

Catalytic Enantioselective Friedel-Crafts Reactions

-

Jørgensen, K. A., et al. (2001).[4] "Catalytic Enantioselective Friedel–Crafts Reactions of Aromatic Compounds with Glyoxylates". Angewandte Chemie.

- Details on pyruvate/glyoxylate electrophiles at low temper

-

-

Safety Data & Handling

- Sigma-Aldrich. (2023).

Sources

Reagents for preventing isomerization in arene alkylation

Application Note: Reagents for Preventing Isomerization in Arene Alkylation

Executive Summary

The direct alkylation of arenes with primary alkyl halides using traditional Friedel-Crafts catalysts (e.g.,

This guide delineates three distinct reagent strategies to circumvent this thermodynamic trap:

-

The Photoredox Solution: Using photoinduced Palladium catalysis to access a radical pathway that bypasses carbocations entirely.

-

The Organometallic Solution: Iron-catalyzed cross-coupling of aryl Grignards with alkyl halides.[1]

-

The Process Solution: Shape-selective zeolite catalysis (ZSM-5) that physically constrains the transition state.[2]

Mechanistic Analysis: The Isomerization Problem

To solve the problem, one must understand the failure mode of the standard reagent.

-

Standard Mode (

): Ionization of the alkyl halide generates a transient primary carbocation (or a polarized complex) which rearranges faster than it can diffuse to the arene. -

Solution Mode: We must utilize reagents that operate via Radical mechanisms (Pd-Photo), Concerted Metal Insertions (Fe-Cross Coupling), or Steric Constraint (Zeolites).

Figure 1: Mechanistic divergence. Traditional Lewis acids force a cationic pathway leading to rearrangement. Photoredox reagents force a radical pathway, preserving linearity.

Reagent Selection Guide

| Method | Reagent System | Mechanism | Key Advantage | Limitation |

| Tier 1: Direct Linear Alkylation | Pd-Catalyst + Blue LED | Radical (Single Electron Transfer) | 100% Linear retention; Mild conditions (RT). | Requires light source; alkyl bromides preferred over chlorides. |

| Tier 2: Cross-Coupling | Fe(acac)₃ + Aryl Grignard | Organometallic ( | High yield; scalable; cheap metal. | Requires preparation of Grignard reagent first. |

| Tier 3: Process/Flow | ZSM-5 Zeolite | Shape Selectivity | Heterogeneous (reusable); No solvent needed. | High temperature ( |

| Control: Indirect | Acyl Chloride + Reduction | Acylium Ion | Absolute fidelity (no rearrangement possible).[3] | Two distinct synthetic steps (Acylation |

Detailed Protocols

Protocol A: Photoinduced Pd-Catalyzed Linear Alkylation

Best for: Late-stage functionalization, mild conditions, high value substrates.

Reagents:

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) - 5 mol%. -

Substrate: Primary Alkyl Bromide (1.5 equiv).

-

Arene: Benzene or substituted arene (Solvent/Reagent).

-

Base: Potassium carbonate (

) or similar weak base (2.0 equiv). -

Light Source: 40W Blue LEDs (

nm).

Procedure:

-

Setup: In a Pyrex tube or vial equipped with a magnetic stir bar, add

(0.025 mmol, 5 mol%) and -

Solvent/Substrate: Add the unactivated arene (e.g., Benzene, 2.0 mL) followed by the primary alkyl bromide (0.75 mmol).

-

Degassing: Seal the tube with a septum. Sparge with Argon for 10 minutes to remove oxygen (critical for radical lifetime).

-

Irradiation: Place the reaction vessel 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (

) for 12–24 hours.-

Note: A fan is recommended to keep the reaction at ambient temperature, as LEDs can generate heat.

-

-

Workup: Filter the mixture through a short pad of silica or Celite to remove the Pd catalyst and inorganic salts. Wash with diethyl ether.[5]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Why this works: The excited state

Protocol B: Iron-Catalyzed Cross-Coupling (Kumada-Type)

Best for: Scale-up, creating alkyl-arenes from aryl halides or Grignards.

Reagents:

-

Catalyst: Iron(III) acetylacetonate [

] (5 mol%).[6] -

Ligand: TMEDA (Tetramethylethylenediamine) or HMTA (10 mol%) - often optional but stabilizes the active Fe species.

-

Nucleophile: Aryl Magnesium Bromide (Grignard reagent) - 1.2 equiv.

-

Electrophile: Primary Alkyl Iodide or Bromide (1.0 equiv).

-

Solvent: THF/NMP mixture or pure THF.

Procedure:

-

Catalyst Prep: Flame-dry a 3-neck round bottom flask under Nitrogen. Add

(5 mol%) and the primary alkyl halide (10 mmol) in dry THF (20 mL). Cool to -

Controlled Addition: Slowly add the Aryl Grignard reagent dropwise via a syringe pump or addition funnel over 20 minutes.

-

Critical Step: Rapid addition can lead to homocoupling of the Grignard (Biaryl formation). The slow addition ensures the alkyl halide is in excess relative to the active iron species.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature for 1 hour. The solution typically turns a dark brown/black color (active low-valent Iron species). -

Quench: Carefully quench with 1M HCl (aq).

-

Extraction: Extract with diethyl ether (

mL). Wash organics with brine, dry over

Why this works: The reaction proceeds via an Oxidative Addition/Reductive Elimination cycle on the Iron center. The alkyl group is transferred from the halide to the iron, then to the aryl group, without ever existing as a free carbocation.

Protocol C: Shape-Selective Zeolite Alkylation (ZSM-5)

Best for: Industrial/Process chemistry, gas-phase continuous flow.

Reagents:

-

Catalyst: H-ZSM-5 Zeolite (

ratio ~30-50). Activated at -

Feed: Benzene and Ethylene (or 1-alkene).

Procedure (Lab Scale Fixed Bed):

-

Loading: Load 2.0 g of H-ZSM-5 pellets into a stainless steel tubular reactor.

-

Activation: Heat to

under -

Reaction: Adjust temperature to

. Feed a mixture of Benzene and 1-Alkene (molar ratio 4:1) into the reactor.-

Note: High benzene ratio minimizes polyalkylation.

-

-

Pressure: Maintain system pressure at 10–20 bar to ensure high density of reactants in the pores.

-

Collection: Condense the effluent in a cold trap.

Why this works: The pore channels of ZSM-5 (~5.5 Å) are too narrow to accommodate the bulky transition state required for the formation of branched isomers (like cumene from propyl). Only the linear alkylbenzene can diffuse through the pores effectively ("Transition State Selectivity").

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Branched Isomer Detected (Pd Method) | Thermal background reaction or light intensity too low. | Ensure aggressive cooling (fan) to keep at |

| Homocoupling (Biaryl) (Fe Method) | Grignard addition too fast. | Slow down addition rate. Lower temp to |

| Low Yield (Pd Method) | Oxygen poisoning of radical chain. | Degas solvent thoroughly (freeze-pump-thaw is best, sparging is acceptable). |

| Polyalkylation | Arene substrate is too activated. | Use large excess of Arene (solvent quantity) or switch to Acylation-Reduction method. |

References

-

Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis. Source: Nature Communications, 2020. URL:[Link] Relevance: Primary reference for the Pd-photocatalysis protocol preventing rearrangement.

-

Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents. Source: Journal of the American Chemical Society (JACS), Kochi et al. / Furstner et al. URL:[Link] Relevance: Foundational text for Iron-catalyzed alkylation avoiding carbocations.

-

Shape Selective Catalysis in Zeolites (ZSM-5). Source: Science / Mobil Research. URL:[Link] Relevance: Industrial standard for linear alkylbenzene synthesis.

-

Friedel-Crafts Acylation and Reduction Sequences. Source: Master Organic Chemistry / LibreTexts. URL:[Link] Relevance: The control method (Acylation-Reduction) for comparison.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Stepwise Isopropylation of Benzene

Executive Summary

The introduction of isopropyl groups onto a benzene ring via Friedel-Crafts alkylation presents a classic challenge in organic synthesis: polyalkylation control .[1] Because the isopropyl group is an electron-donating substituent (activating), the product of the first alkylation (cumene) is more nucleophilic than the starting material (benzene). Without strict process control, this leads to a runaway reaction yielding complex mixtures of di- and tri-isopropylbenzenes.[1]

This Application Note provides a definitive guide to the stepwise control of this reaction. By manipulating the Kinetic vs. Thermodynamic levers—specifically stoichiometry, temperature, and catalyst contact time—researchers can selectively target mono-substitution (Cumene) or thermodynamically stable tri-substitution (1,3,5-Triisopropylbenzene).[1]

Scientific Foundation

The Activation Paradox

The core mechanism involves the generation of a secondary carbocation from 2-chloropropane (or propylene) using a Lewis Acid catalyst (

The isopropyl group stabilizes the benzene ring's

-

Benzene Relative Rate: 1.0

-

Cumene Relative Rate: ~2-3x faster[1]

-

Diisopropylbenzene Relative Rate: ~10x faster

Consequently, stopping at the mono-stage requires statistical probability manipulation (excess benzene), while reaching the tri-stage requires forcing conditions and thermodynamic equilibration.[1]

Regioselectivity & Thermodynamics[1]

-

Kinetic Product: Initial alkylation of cumene favors ortho and para positions due to electron density.

-

Thermodynamic Product: Steric hindrance between bulky isopropyl groups destabilizes ortho isomers.[1] Under high temperatures or prolonged exposure to Lewis acids, the system rearranges to the thermodynamically stable 1,3,5-triisopropylbenzene (all meta), minimizing steric clash.[1]

Reaction Pathway Diagram[1]

Figure 1: Reaction pathway showing the acceleration of subsequent steps (red arrow) and the thermodynamic rearrangement branch (blue dashed).

Experimental Protocols

Safety & Pre-requisites

-

Hazards: Aluminum chloride (

) reacts violently with water, releasing HCl gas.[1] Perform all catalyst additions in a fume hood.[1] Benzene is a known carcinogen; use double-gloving and rigorous containment.[1] -

Reagents:

Protocol A: Targeted Mono-Alkylation (Cumene)

Objective: Arrest reaction at Step 1 via High Dilution.[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap (NaOH solution).

-

Charge: Add Benzene (78 g, 1.0 mol) and

(6.5 g, 0.05 mol) to the flask.-

Note: The large excess of benzene acts as both reactant and solvent, statistically favoring mono-substitution.[1]

-

-

Addition: Place 2-Chloropropane (31.4 g, 0.4 mol) in the addition funnel.

-

Critical: The molar ratio of Benzene:Alkyl Halide is 2.5:1 .

-

-

Reaction: Cool the flask to 0–5°C (Ice bath). Add 2-chloropropane dropwise over 60 minutes.

-

Reasoning: Low temperature reduces the rate of the second alkylation (higher activation energy for the crowded transition state).

-

-

Quench: Pour mixture onto 200g crushed ice/HCl. Separate organic layer.[1][2]

-

Purification: Wash with water, then 10%

, then brine. Dry over -

Isolation: Fractional distillation. Collect fraction at 152°C .

-

Yield Target: ~75-80% based on 2-chloropropane.[1]

-

Protocol B: Exhaustive Alkylation (1,3,5-Triisopropylbenzene)

Objective: Drive to thermodynamic stability via forcing conditions.[1]

-

Setup: Same as Protocol A, but use a heating mantle instead of an ice bath.

-

Charge: Add Benzene (39 g, 0.5 mol) and

(20 g, 0.15 mol) .-

Note: Higher catalyst loading is required to complex with the product and facilitate rearrangement.

-

-

Addition: Add 2-Chloropropane (157 g, 2.0 mol) dropwise.

-

Stoichiometry: 4:1 molar ratio (Excess alkyl halide drives the equilibrium to the right).

-

-

Reaction:

-

Stage 1 (Alkylation): Allow to warm to room temperature and stir for 2 hours.

-

Stage 2 (Thermodynamic Rearrangement): Heat to reflux (~80°C ) for 3–4 hours.

-

Mechanism:[1][3][4][5][6][7][8][9] The heat allows the reversible Friedel-Crafts reaction to "isomerize" the kinetic mixture (1,2,4-isomer) into the stable 1,3,5-isomer.[1]

-

-

Quench & Workup: Pour onto ice. Extract with ether.[1][10] Wash thoroughly with NaOH (to remove phenolic byproducts).[1]

-

Isolation: Distillation. The 1,3,5-isomer boils at 235–239°C .[1] Upon cooling, the product may solidify (MP: ~70°C) allowing for recrystallization from ethanol for high purity.[1]

Analytical Data & Troubleshooting

Physicochemical Properties Table[1][11]

| Compound | Structure | Boiling Point (°C) | Key 1H NMR Signal ( |

| Benzene | 80 | 7.36 (s, 6H) | |

| Cumene | 152 | 1.25 (d, 6H), 2.90 (sept, 1H) | |

| 1,3,5-Triisopropylbenzene | 235-239 | 6.90 (s, 3H, Ar-H) |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield of Cumene | Polyalkylation occurred.[1] | Increase Benzene:Alkyl Halide ratio to 5:1 or 10:1. |

| Mixture of Di-isomers | Incomplete rearrangement. | Protocol B: Increase reflux time or catalyst concentration.[1] |

| Dark Tarry Residue | Polymerization or oxidation.[1] | Ensure anhydrous conditions; exclude light; keep temp <100°C. |

Workflow Logic Diagram

Figure 2: Decision tree for selecting experimental conditions based on target substitution level.

References

-

Friedel-Crafts Alkylation Mechanism & Kinetics

-

Preparation of 1,3,5-Triisopropylbenzene

-

Thermodynamic Control in Alkylation

-

Standard Laboratory Protocols (Cumene)

-

Industrial Transalkylation (Contextual)

Sources

- 1. Page loading... [guidechem.com]

- 2. gauthmath.com [gauthmath.com]

- 3. US2814652A - Process for the preparation of tri-isopropyl-benzene - Google Patents [patents.google.com]

- 4. US4455440A - Method for producing 1,3,5-triisopropylbenzene trihydroperoxides - Google Patents [patents.google.com]

- 5. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 9. scielo.br [scielo.br]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Advanced Alkylation Control Center: Preventing the 1,2,4,5-Tetra Trap

Welcome to the Technical Support Hub for Polyalkylbenzene Synthesis. Status: Operational | Topic: Steric Control & Isomerization Management

You are likely here because your synthesis of 1,3,5-triisopropylbenzene (1,3,5-TIPB) or a related kinetic isomer is being contaminated by the thermodynamically persistent 1,2,4,5-tetraisopropylbenzene (1,2,4,5-TeIPB) . This guide addresses the specific mechanism of this unwanted shift—often a result of acid-catalyzed disproportionation rather than simple over-alkylation—and provides protocols to arrest it.

PART 1: THE DIAGNOSTIC (Why is this happening?)

The formation of 1,2,4,5-TeIPB is rarely a simple "accident" of adding too much reagent. It is usually driven by Disproportionation (Intermolecular Rearrangement).

The Mechanism: Even if you start with pure 1,3,5-TIPB, the presence of a strong Brønsted or Lewis acid can protonate the ring. Because the isopropyl group is a stable carbocation leaving group, the molecule undergoes transalkylation . Two molecules of 1,3,5-TIPB exchange an isopropyl group to form one molecule of 1,2,4,5-TeIPB and one molecule of 1,3-diisopropylbenzene (DIPB).

Visualizing the Pathway: The diagram below illustrates the "Danger Zone" where thermodynamic equilibrium forces the formation of the tetra-substituted product despite steric crowding.

Figure 1: Reaction pathways showing direct alkylation (blue/red) and the acid-catalyzed disproportionation loop (yellow) that generates 1,2,4,5-TeIPB from the target 1,3,5-TIPB.

PART 2: TROUBLESHOOTING & FAQs

Q1: I stopped the reaction at exactly 3 equivalents of propylene, but I still see 1,2,4,5-TeIPB. Why?

A: You are likely experiencing channeling or local concentration hotspots if running a flow reaction, or disproportionation if using a strong Lewis acid (like AlCl₃) in a batch process.

-

The Fix: AlCl₃ is too aggressive and non-selective, allowing alkyl groups to detach and migrate. Switch to a Shape-Selective Zeolite Catalyst (like Zeolite Beta or Mordenite). The pore structure of these zeolites physically restricts the formation of the bulky transition state required to make 1,2,4,5-TeIPB [1].

Q2: Can I remove 1,2,4,5-TeIPB by distillation?

A: It is difficult. The boiling points of polyisopropylbenzenes are high and close.

-

Boiling Point 1,3,5-TIPB: ~238°C

-

Boiling Point 1,2,4,5-TeIPB: ~260°C (sublimes/melts at 118°C)

-

The Fix: Instead of distillation, use Transalkylation . React your crude mixture (containing the unwanted Tetra) with benzene and a catalyst. The Tetra isomer will donate its isopropyl groups to the benzene, reverting to Tri and Di isomers, which increases your yield of the target 1,3,5-TIPB [2].

Q3: Does temperature affect the rearrangement?

A: Yes.

-

Low T (<50°C): Favors kinetic control but requires active catalysts.

-

High T (>130°C): Promotes thermodynamic equilibrium. While 1,3,5-TIPB is thermodynamically stable among tri isomers, high heat accelerates the disproportionation equilibrium (2 Tri ⇌ 1 Tetra + 1 Di).

-